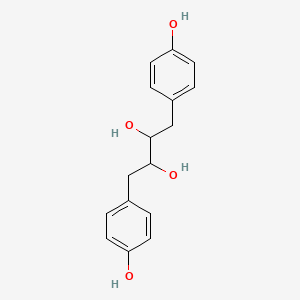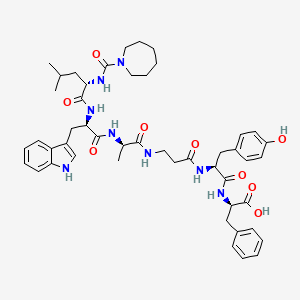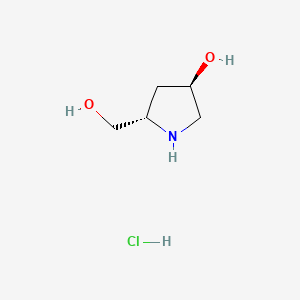![molecular formula C14H12N2O3 B586211 N-[4-(2-Pyridinyl)benzoyl]glycine CAS No. 1391051-80-1](/img/new.no-structure.jpg)
N-[4-(2-Pyridinyl)benzoyl]glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(2-Pyridinyl)benzoyl]glycine is a biochemical compound with the molecular formula C14H12N2O3 and a molecular weight of 256.26 . This compound is primarily used in proteomics research and is known for its unique structure, which includes a pyridine ring attached to a benzoyl group and a glycine moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(2-Pyridinyl)benzoyl]glycine typically involves the reaction of 4-(2-pyridinyl)benzoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an organic solvent like dichloromethane at room temperature for several hours until the reaction is complete .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of high-purity reagents and solvents, along with precise control of reaction parameters, ensures the consistent quality and yield of the product .
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(2-Pyridinyl)benzoyl]glycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring or the benzoyl group.
Reduction: Reduced forms of the compound with hydrogenated pyridine or benzoyl groups.
Substitution: Substituted derivatives with new functional groups attached to the pyridine or benzoyl rings.
Wissenschaftliche Forschungsanwendungen
N-[4-(2-Pyridinyl)benzoyl]glycine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Wirkmechanismus
The mechanism of action of N-[4-(2-Pyridinyl)benzoyl]glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(2-Pyridinyl)benzoyl]alanine: Similar structure but with an alanine moiety instead of glycine.
N-[4-(2-Pyridinyl)benzoyl]serine: Contains a serine moiety, offering different reactivity and properties.
N-[4-(2-Pyridinyl)benzoyl]valine: Features a valine moiety, which affects its biological activity and applications.
Uniqueness
N-[4-(2-Pyridinyl)benzoyl]glycine is unique due to its specific combination of a pyridine ring, benzoyl group, and glycine moiety. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
1391051-80-1 |
|---|---|
Molekularformel |
C14H12N2O3 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
2-[(4-pyridin-2-ylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C14H12N2O3/c17-13(18)9-16-14(19)11-6-4-10(5-7-11)12-3-1-2-8-15-12/h1-8H,9H2,(H,16,19)(H,17,18) |
InChI-Schlüssel |
AGXRTZITFWDMAD-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Kanonische SMILES |
C1=CC=NC(=C1)C2=CC=C(C=C2)C(=O)NCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


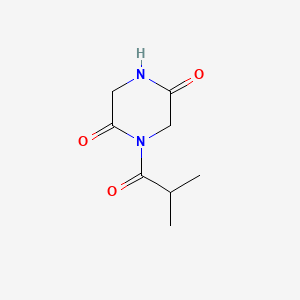
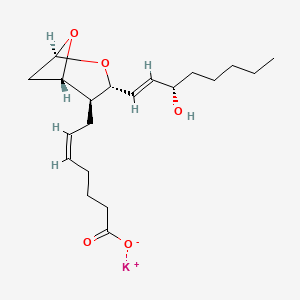
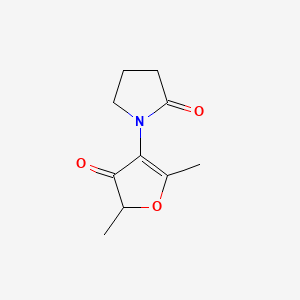
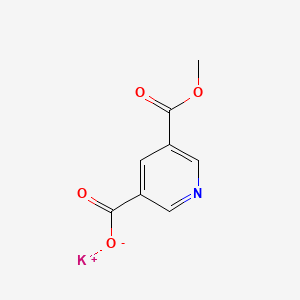
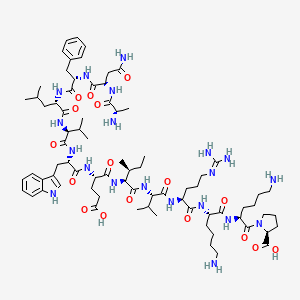
![2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B586145.png)
